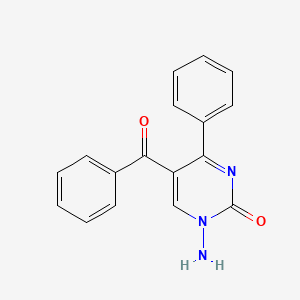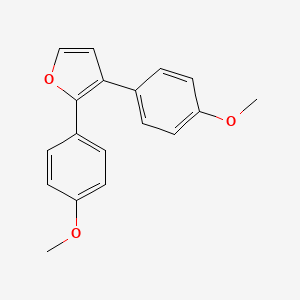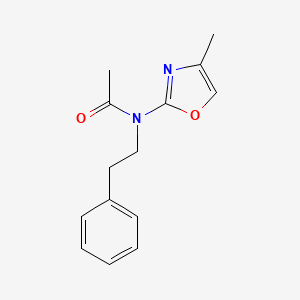
Dihydroxymaleic anhydride bis(chloroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is a chemical compound with the molecular formula C10H6Cl2O7 It is a derivative of maleic anhydride and is characterized by the presence of two chloroacetate groups attached to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetate groups.
Hydrolysis: Carboxylic acids corresponding to the hydrolyzed ester bonds.
Oxidation and Reduction: Various oxidized or reduced forms of the furan ring.
科学研究应用
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of chloroacetate derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
作用机制
The mechanism of action of 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) involves its interaction with specific molecular targets and pathways. The chloroacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of chloroacetate groups.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate): Contains phenylacetate groups, offering different reactivity and applications.
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl dipropanoate:
Uniqueness
2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(2-chloroacetate) is unique due to the presence of chloroacetate groups, which impart distinct reactivity and biological activity. This makes it a valuable compound for developing new derivatives with specific properties and applications.
属性
CAS 编号 |
132-80-9 |
|---|---|
分子式 |
C8H4Cl2O7 |
分子量 |
283.02 g/mol |
IUPAC 名称 |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
InChI 键 |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

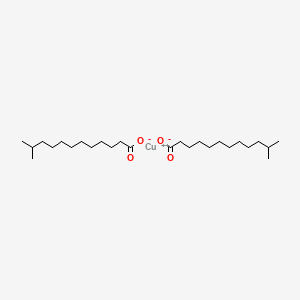
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)

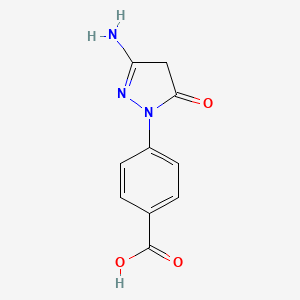
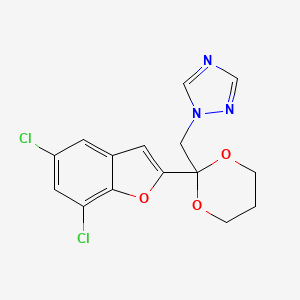
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)



